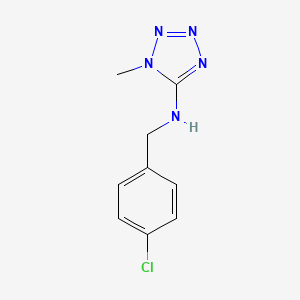![molecular formula C19H16N2O3S2 B5310241 methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)
methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is commonly referred to as MPTAT and is a member of the thiophene carboxylate family of compounds.
作用机制
The mechanism of action of MPTAT is not yet fully understood. However, studies have shown that MPTAT inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPTAT has been shown to exhibit potent antitumor activity in various cancer cell lines. This compound induces apoptosis in cancer cells by inhibiting the activity of HDACs and activating pro-apoptotic genes. MPTAT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MPTAT has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
实验室实验的优点和局限性
One of the advantages of MPTAT is its high yield and purity, which makes it suitable for use in various lab experiments. Additionally, MPTAT exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of MPTAT is its lack of selectivity towards HDACs, which may lead to off-target effects.
未来方向
There are several future directions for the research and development of MPTAT. One potential direction is the synthesis of analogs of MPTAT that exhibit improved selectivity towards HDACs. Another potential direction is the development of MPTAT-based prodrugs that can be activated specifically in cancer cells, leading to targeted delivery and increased efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MPTAT and its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Conclusion:
In conclusion, MPTAT is a compound that exhibits potent antitumor activity and has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The synthesis of MPTAT is relatively straightforward, and the compound exhibits high yield and purity. Studies have shown that MPTAT inhibits the activity of HDACs, leading to the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of MPTAT and its potential applications.
合成方法
The synthesis of MPTAT involves the reaction of 4-phenyl-2-thiocyanatobenzoic acid with 2-mercaptopyridine in the presence of triethylamine and dichloromethane. This reaction leads to the formation of methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate. The yield of this reaction is reported to be high, and the purity of the final product can be obtained through recrystallization.
科学研究应用
MPTAT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that MPTAT exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTAT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells, making MPTAT a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
methyl 4-phenyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-19(23)17-14(13-7-3-2-4-8-13)11-26-18(17)21-15(22)12-25-16-9-5-6-10-20-16/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSCZPJIRUUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
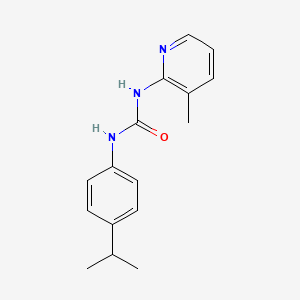
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)
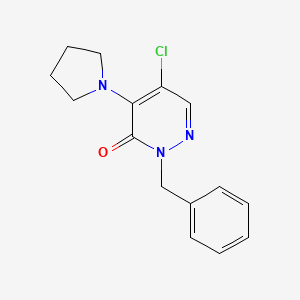
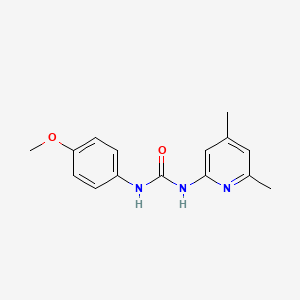
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
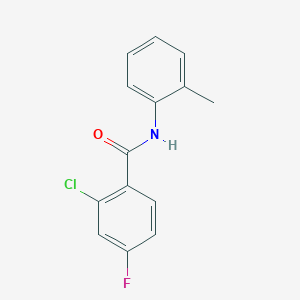
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)
